molecular formula C21H23NO6S B281250 ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281250
M. Wt: 417.5 g/mol
InChI Key: SOCRSDFUFQUFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a benzofuran core, a sulfonyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the propyl group. The reaction is catalyzed by a Lewis acid such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration and Reduction:

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, disrupting its function and leading to anticancer effects. The ethyl ester group enhances the compound’s lipophilicity, improving its cellular uptake .

Comparison with Similar Compounds

  • Ethyl 5-{[(4-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Comparison:

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H23NO6S/c1-4-6-19-20(21(23)27-5-2)17-13-14(7-12-18(17)28-19)22-29(24,25)16-10-8-15(26-3)9-11-16/h7-13,22H,4-6H2,1-3H3

InChI Key

SOCRSDFUFQUFAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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